molecular formula C12H15NO B4977027 N-cyclopropyl-2,4-dimethylbenzamide

N-cyclopropyl-2,4-dimethylbenzamide

Cat. No.: B4977027
M. Wt: 189.25 g/mol
InChI Key: REKRWROGJDBMSF-UHFFFAOYSA-N
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Description

N-cyclopropyl-2,4-dimethylbenzamide is an organic compound characterized by the presence of a cyclopropyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2,4-dimethylbenzamide typically involves the reaction of 2,4-dimethylbenzoic acid with cyclopropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH₄) to convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous or acidic medium, CrO₃ in acetic acid

    Reduction: LiAlH₄ in dry ether or THF

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃)

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of primary or secondary amines

    Substitution: Formation of halogenated benzamides

Scientific Research Applications

N-cyclopropyl-2,4-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2,4-dimethylbenzamide involves its interaction with specific molecular targets. The cyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylbenzamide: Lacks the cyclopropyl group, resulting in different chemical and biological properties.

    2,4-dimethylbenzamide: Similar structure but without the cyclopropyl group, leading to variations in reactivity and applications.

Uniqueness

N-cyclopropyl-2,4-dimethylbenzamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic effects. These effects can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-cyclopropyl-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-8-3-6-11(9(2)7-8)12(14)13-10-4-5-10/h3,6-7,10H,4-5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKRWROGJDBMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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